molecular formula C16H12BrNS B12627599 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole

Cat. No.: B12627599
M. Wt: 330.2 g/mol
InChI Key: KMJNTMBWYKNCRQ-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole is an organic compound that features a thiazole ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole typically involves the bromomethylation of a precursor compound. One common method includes the reaction of 4-phenylthiazole with bromomethylating agents such as bromomethyl acetate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl derivatives

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Bromomethyl)phenyl]propionic acid: Another bromomethyl-substituted compound with applications in medicinal chemistry.

    Methyl 2-[4-(Bromomethyl)phenyl]benzoate: A related compound used in organic synthesis.

    4-Bromomethylphenylboronic acid pinacol ester: Utilized in Suzuki-Miyaura coupling reactions

Uniqueness

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12BrNS/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

KMJNTMBWYKNCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CBr

Origin of Product

United States

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